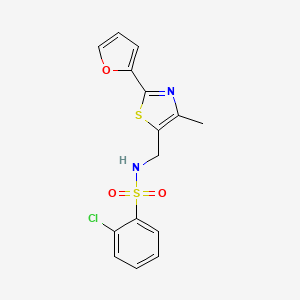

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzenesulfonamide, which is a class of organic compounds known for their various biological activities . It contains a furan ring, a thiazole ring, and a benzenesulfonamide group. The compound is likely to be used in medicinal chemistry research .

Synthesis Analysis

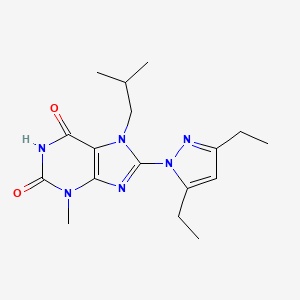

The synthesis of similar compounds often involves the reaction of an amino compound with organic halides . The specific synthesis process for this compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the types of atoms in the molecule and their connectivity.Aplicaciones Científicas De Investigación

Chemical Structure Analysis and Intermolecular Interactions

The study of benzenesulfonamide derivatives, closely related to 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide, reveals insights into their chemical structure and intermolecular interactions. Two isomorphous benzenesulfonamide compounds demonstrated the significance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing, with minor variations attributed to the different positions of Cl atoms (Bats, Frost, & Hashmi, 2001).

Anticancer Activity

Several studies have synthesized novel benzenesulfonamide derivatives with potential anticancer properties. Notably, derivatives have shown remarkable activity against human tumor cell lines, indicating their potential as therapeutic agents. Compounds with specific substitutions have displayed significant cytotoxicity towards various cancer cell lines, including lung, colon, and melanoma (Sławiński et al., 2012; Sławiński & Brzozowski, 2006).

Gold(I)-Catalyzed Cascade Reactions

A gold(I)-catalyzed cascade reaction involving N-(furan-3-ylmethylene)benzenesulfonamides has enriched the chemistry of gold carbenoids through a rarely observed 1,2-alkynyl migration, demonstrating the compound's utility in synthetic organic chemistry (Wang et al., 2014).

Environmental Presence and Human Exposure Assessment

The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter and their potential for human exposure have been studied, highlighting the environmental prevalence of these compounds due to their industrial and household applications (Maceira, Marcé, & Borrull, 2018).

Herbicidal Application and Selectivity Mechanism

Chlorsulfuron, a compound with structural similarity, demonstrates the biological basis for its selectivity as a herbicide for cereals. Its mode of action involves rapid metabolism by tolerant plants, contrasting with the limited metabolism in sensitive species, providing a clear example of selective herbicidal action (Ray, 1982; Sweetser, Schow, & Hutchison, 1982).

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOUNDVCYADGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(diethylamino)-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2609639.png)

![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)

![2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide](/img/structure/B2609653.png)

![3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2609654.png)

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)